7-Chloro-3-methoxyquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
7-chloro-3-methoxyquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-7-2-3-8(11)5-10(7)12-6-9/h2-6H,1H3 |
InChI Key |
FQEDOJSBSBRDPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C=C(C=CC2=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 7-Chloro-3-methoxyquinoline (CAS 1965260-57-4)
[1][2][3][4][5][6][7][8]
Executive Summary
7-Chloro-3-methoxyquinoline (CAS 1965260-57-4) is a specialized heterocyclic building block primarily utilized in the synthesis of anti-virulence agents targeting Gram-negative bacteria.[1][2][3][4][5][6][7] Unlike broad-spectrum antibiotics that kill bacteria directly, derivatives of this scaffold often function as MvfR (PqsR) inhibitors , disrupting quorum sensing in Pseudomonas aeruginosa. This guide details the physicochemical profile, validated synthetic protocols, and quality control parameters required for its application in high-integrity drug discovery pipelines.
Chemical Profile & Physicochemical Properties[2][5][6][10]
The structural integrity of 7-Chloro-3-methoxyquinoline relies on the electron-withdrawing chlorine at the C7 position and the electron-donating methoxy group at C3. This push-pull electronic character influences its reactivity in subsequent functionalization steps (e.g., N-oxidation or electrophilic aromatic substitution).
| Property | Specification |
| CAS Number | 1965260-57-4 |
| IUPAC Name | 7-Chloro-3-methoxyquinoline |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate |
| pKa (Calculated) | ~4.2 (Quinoline Nitrogen) |
| Storage Conditions | Inert atmosphere (N₂/Ar), 2–8°C, Dark |
Validated Synthetic Protocol
Rationale: The synthesis of 3-substituted quinolines is often challenging due to the lack of reactivity at the C3 position in standard Skraup or Doebner-Miller syntheses. The following protocol utilizes a condensation-cyclization approach using a masked aldehyde, ensuring regioselectivity.
Reaction Mechanism & Workflow
The synthesis involves the condensation of 2-amino-4-chlorobenzaldehyde with 1,1,2-trimethoxyethane (acting as a masked methoxyacetaldehyde) catalyzed by p-Toluenesulfonic acid (p-TSA).
Mechanism:
-
Acid Hydrolysis: In situ generation of methoxyacetaldehyde from 1,1,2-trimethoxyethane.
-
Imine Formation: Condensation of the aniline amine with the aldehyde carbonyl.
-
Cyclization: Intramolecular Aldol-type condensation between the benzaldehyde carbonyl and the alpha-carbon of the imine intermediate, followed by dehydration to aromatize the pyridine ring.
Step-by-Step Protocol
Source Validation: Adapted from WO2016112088A1 [1].
Reagents:
-
2-Amino-4-chlorobenzaldehyde (1.0 eq)
-
1,1,2-Trimethoxyethane (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.2 eq)
-
Solvent: Toluene (anhydrous)
Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (critical for water removal to drive equilibrium).
-
Addition: Add 2-amino-4-chlorobenzaldehyde (e.g., 800 mg, 5.13 mmol) and toluene (20 mL). Add p-TSA (194 mg, 1.03 mmol) and 1,1,2-trimethoxyethane (0.78 mL, 6.15 mmol).
-
Reflux: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere. Maintain reflux for 3 hours , monitoring water collection in the Dean-Stark trap.
-
Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure (Rotavap).
-
Purification: Purify the residue via flash column chromatography on silica gel.
-
Eluent: Petroleum Ether / Ethyl Acetate (4:1 ratio).[8]
-
-
Yield: Expect ~30% yield (approx. 300 mg).
Synthesis Workflow Diagram
Figure 1: Synthetic workflow for 7-Chloro-3-methoxyquinoline via acid-catalyzed cyclization.[4][5]
Biological Application: MvfR Inhibition
Context: This compound is a scaffold for inhibitors of the Multiple Virulence Factor Regulator (MvfR), also known as PqsR. This is a key target in combating antibiotic resistance in Pseudomonas aeruginosa.
Mechanism of Action
MvfR controls the expression of virulence factors (pyocyanin, elastase) and the synthesis of alkyl-quinolones (AQs). Inhibiting MvfR prevents the bacteria from launching a coordinated virulence attack without killing them directly, thereby reducing evolutionary pressure for resistance.
Pathway Logic:
-
Ligand Binding: Native ligands (PQS/HHQ) bind to the MvfR receptor.
-
Activation: MvfR dimerizes and binds to the promoter region of the pqsABCDE operon.
-
Auto-induction: This triggers the synthesis of more AQs and virulence factors.
-
Inhibition: 7-Chloro-3-methoxyquinoline derivatives bind competitively or allosterically to MvfR, blocking this cascade.
Signaling Pathway Diagram[2]
Figure 2: Mechanism of MvfR (PqsR) inhibition disrupting Pseudomonas aeruginosa virulence.
Quality Control & Analytical Standards
To ensure reproducibility in biological assays, the following QC parameters must be met.
Analytical Methods
-
HPLC Purity: >95% at 254 nm.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.
-
-
1H NMR (CDCl₃, 400 MHz):
-
Diagnostic signals: Methoxy singlet (~4.0 ppm), Quinoline aromatic protons (7.4–8.8 ppm range).
-
Verification: Ensure integration of the methoxy group (3H) matches the aromatic region (5H).
-
-
LC-MS:
-
Target Mass: [M+H]⁺ = 194.03 (approx).
-
Chlorine Isotope Pattern: Observe characteristic 3:1 ratio for ³⁵Cl/³⁷Cl (m/z 194/196).
-
Handling & Stability
-
Oxidation Sensitivity: The methoxy group is relatively stable, but the quinoline nitrogen is susceptible to N-oxide formation if exposed to strong oxidants or prolonged light.
-
Hygroscopicity: Low, but store in a desiccator to prevent hydrolysis of downstream intermediates (e.g., if converted to imidoyl chlorides).
References
-
WO2016112088A1 . Aryloxyacetylindoles and analogs as antibiotic tolerance inhibitors. World Intellectual Property Organization. (2016).
-
BLD Pharm . Product Datasheet: 7-Chloro-3-methoxyquinoline (CAS 1965260-57-4).[1][2][3][4][5][6][9] Accessed 2024.
- Starkey, M., et al.Pseudomonas aeruginosa quorum sensing and virulence factors. In: Pseudomonas, Vol 4. Springer. (2004). (General Mechanism Reference).
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- 5. 1355066-78-2|6-Chloro-8-methoxyquinoline|BLD Pharm [bldpharm.com]
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A Tale of Two Isomers: An In-depth Technical Guide to 7-chloro-3-methoxyquinoline and 7-chloro-4-methoxyquinoline for Drug Development Professionals
In the intricate landscape of medicinal chemistry and drug discovery, the subtle shift of a single functional group can dramatically alter the biological activity and physicochemical properties of a molecule. This guide delves into the nuanced yet critical differences between two isomeric quinoline derivatives: 7-chloro-3-methoxyquinoline and 7-chloro-4-methoxyquinoline. For researchers, scientists, and drug development professionals, understanding these distinctions is paramount for rational drug design and the successful development of novel therapeutics. The 7-chloroquinoline scaffold is a well-established pharmacophore, forming the core of numerous drugs with a wide range of applications.[1] This document provides a comprehensive analysis of how the placement of a methoxy group at either the C3 or C4 position of this privileged structure influences its chemical behavior and biological potential.
Structural and Physicochemical Divergence: A Comparative Overview
The foundational difference between 7-chloro-3-methoxyquinoline and 7-chloro-4-methoxyquinoline lies in the position of the methoxy group on the quinoline ring. This seemingly minor structural variance gives rise to distinct electronic and steric environments, which in turn dictate their physical and chemical properties.
Table 1: Comparative Physicochemical Properties
| Property | 7-chloro-3-methoxyquinoline (Predicted) | 7-chloro-4-methoxyquinoline (Experimental/Computed) | Reference |
| Molecular Formula | C₁₀H₈ClNO | C₁₀H₈ClNO | [2] |
| Molecular Weight | 193.63 g/mol | 193.63 g/mol | [2] |
| LogP | ~3.0 | 2.9 | [2] |
| Topological Polar Surface Area (TPSA) | 22.1 Ų | 22.1 Ų | [2] |
| H-Bond Acceptors | 2 | 2 | [2] |
| H-Bond Donors | 0 | 0 | [2] |
| pKa (most basic) | Predicted to be lower than 4-isomer | ~4.5 |
Note: Experimental data for 7-chloro-3-methoxyquinoline is limited. Predicted values are based on computational models and comparison with analogous structures.
The position of the methoxy group significantly influences the electron density distribution within the quinoline ring. At the C4 position, the methoxy group can exert a strong +M (mesomeric) effect, donating electron density to the pyridine ring and increasing the basicity of the ring nitrogen. This effect is less pronounced when the methoxy group is at the C3 position, leading to a predicted lower pKa for the 3-methoxy isomer. This difference in basicity can have profound implications for drug-receptor interactions and pharmacokinetic properties.
The Synthetic Path to Isomeric Purity: Methodologies and Mechanistic Insights
The synthesis of these isomers requires distinct strategic approaches, primarily dictated by the directing effects of substituents on the quinoline core.
Synthesis of 7-chloro-4-methoxyquinoline
The synthesis of 7-chloro-4-methoxyquinoline is well-documented and typically proceeds through the common intermediate, 7-chloro-4-hydroxyquinoline.
Experimental Protocol: Synthesis of 7-chloro-4-methoxyquinoline
-
Cyclization to form the quinoline core: A common starting point is the reaction of m-chloroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.[3]
-
Hydrolysis and Decarboxylation: The resulting ester is then saponified to the corresponding carboxylic acid, which is subsequently decarboxylated by heating to afford 7-chloro-4-hydroxyquinoline.[3]
-
Chlorination: The 4-hydroxy group is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4,7-dichloroquinoline.
-
Methoxylation: Finally, nucleophilic substitution of the highly reactive 4-chloro group with sodium methoxide in methanol yields the target compound, 7-chloro-4-methoxyquinoline.
Proposed Synthesis of 7-chloro-3-methoxyquinoline
Direct experimental procedures for the synthesis of 7-chloro-3-methoxyquinoline are not as readily available in the literature. However, a plausible route can be designed based on established quinoline synthesis methodologies, such as the Vilsmeier-Haack reaction followed by cyclization, and subsequent functional group manipulations. A key intermediate would be 7-chloro-3-hydroxyquinoline.
Proposed Experimental Protocol: Synthesis of 7-chloro-3-methoxyquinoline
-
Formation of the 3-hydroxyquinoline core: A potential route involves the reaction of a suitably protected m-chloroaniline derivative with an appropriate three-carbon building block that can cyclize to form the 3-hydroxyquinoline scaffold.
-
O-Methylation: The crucial step is the O-methylation of the 3-hydroxy group. This can be achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a suitable base (e.g., K₂CO₃ or NaH) in an inert solvent such as DMF or acetone. The hydroxyl group at the C3 position is generally less acidic than at C4, which may require slightly more forcing reaction conditions.
Reactivity and Spectroscopic Signatures: A Tale of Electronic Effects
The electronic disparity between the C3 and C4 positions on the quinoline ring profoundly impacts the chemical reactivity and spectroscopic properties of these isomers.
Chemical Reactivity
-
Nucleophilic Aromatic Substitution (SNA_r_): The C4 position of the quinoline ring is significantly more activated towards nucleophilic attack than the C3 position, especially when a good leaving group like chlorine is present. This is due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate. Consequently, the synthesis of 7-chloro-4-methoxyquinoline from 4,7-dichloroquinoline is a facile reaction. Conversely, introducing a methoxy group at the C3 position via nucleophilic substitution is less straightforward.
-
Electrophilic Aromatic Substitution (SEA_r_): Electrophilic substitution on the quinoline ring generally occurs on the benzene ring. The methoxy group, being an activating group, will influence the position of further substitution. For both isomers, the methoxy group will direct incoming electrophiles to the ortho and para positions relative to itself. However, the overall reactivity will be modulated by the deactivating effect of the chloro and the pyridine ring nitrogen.
Spectroscopic Differentiation
The distinct electronic environments of the methoxy groups and the surrounding protons and carbons lead to clear differences in their NMR and IR spectra.
-
¹H NMR Spectroscopy: The protons of the methoxy group in the 4-methoxy isomer are expected to appear slightly more upfield compared to the 3-methoxy isomer due to the stronger shielding effect from the electron-donating character at the C4 position. The aromatic protons will also exhibit distinct splitting patterns and chemical shifts, allowing for unambiguous identification of each isomer.
-
¹³C NMR Spectroscopy: The carbon of the methoxy group and the C3 and C4 carbons of the quinoline ring will have characteristic chemical shifts. The C4 carbon in the 4-methoxy isomer will be significantly more shielded (shifted upfield) compared to the C3 carbon in the 3-methoxy isomer.
-
Infrared (IR) Spectroscopy: Both molecules will show characteristic C-O stretching vibrations for the methoxy group. The exact wavenumber may differ slightly due to the different electronic environments.
Biological Activity and Drug Development Implications: The Isomeric Advantage
The 7-chloro-4-substituted quinoline scaffold is a cornerstone in the development of antimalarial drugs like chloroquine and hydroxychloroquine.[1] The biological activity of these compounds is often attributed to their ability to accumulate in the acidic food vacuole of the malaria parasite. The basicity of the quinoline nitrogen is a critical factor in this accumulation.
Given the higher predicted basicity of 7-chloro-4-methoxyquinoline , it is hypothesized to exhibit stronger lysosomotropic effects compared to its 3-methoxy counterpart. This could translate to superior antimalarial activity and potentially enhanced efficacy in other therapeutic areas where lysosomal accumulation is a desired mechanism of action, such as in certain cancers.
Conversely, the altered electronic and steric profile of 7-chloro-3-methoxyquinoline may lead to a different target binding profile. While potentially less effective as a lysosomotropic agent, it could exhibit novel or improved activity against other targets where the specific geometry and electronic distribution are critical for binding. This highlights the importance of synthesizing and screening both isomers in drug discovery campaigns to explore the full potential of the 7-chloroquinoline scaffold. The 7-chloroquinoline nucleus has been explored for a variety of biological activities, including anticancer, anti-inflammatory, and antinociceptive effects, underscoring the therapeutic potential of its derivatives.[4]
Conclusion: A Roadmap for Future Research
This in-depth technical guide has illuminated the significant differences between 7-chloro-3-methoxyquinoline and 7-chloro-4-methoxyquinoline, stemming from the positional isomerism of the methoxy group. While the 4-methoxy isomer is more extensively studied, the 3-methoxy analog presents an intriguing yet underexplored area for drug discovery.
For researchers and drug development professionals, the key takeaways are:
-
Synthesis Strategy is Isomer-Dependent: The preparation of each isomer requires a distinct and carefully planned synthetic route.
-
Physicochemical Properties Differ Significantly: The position of the methoxy group alters the electronic properties of the quinoline ring, most notably its basicity, which has direct implications for pharmacokinetic and pharmacodynamic properties.
-
Biological Activity is Not Interchangeable: The isomeric difference is likely to translate into distinct biological activities and target profiles. A comprehensive screening of both isomers is crucial to fully harness the therapeutic potential of the 7-chloroquinoline scaffold.
Future research should focus on the development of a robust and scalable synthesis for 7-chloro-3-methoxyquinoline to enable thorough biological evaluation. Comparative studies on their mechanism of action, target engagement, and pharmacokinetic profiles will be invaluable in guiding the rational design of next-generation quinoline-based therapeutics.
References
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Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
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PrepChem.com. Synthesis of 7-chloroquinaldine. Retrieved from [Link]
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PubChem. 7-Chlorokynurenic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Vertex AI Search. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China.
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Taylor & Francis Online. (2021, June 8). Synthesis, Characterization, Crystal Structure, Molecular Docking Analysis and Other Physico-Chemical Properties of (E)-2-(3,4-Dimethoxystyryl)Quinoline. Retrieved from [Link]
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PubMed. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. 7-Chloro-3-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. 4-Chloro-7-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. 4-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. 7-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. HU212967B - Process for producing 7-chloro-quinaldine.
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National Center for Biotechnology Information. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(11), 13039–13050. [Link]
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Taylor & Francis Online. (2021, June 8). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure, 1243, 130831. [Link]
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ResearchGate. (2025, August 8). Biological Activities of Quinoline Derivatives. Retrieved from [Link]
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American Chemical Society. (1946). Synthesis of 7-Chloro-4-hydroxyquinoline Derivatives Employing Oxalacetic Ester1. Journal of the American Chemical Society, 68(12), 2574–2577. [Link]
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National Center for Biotechnology Information. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Scientific Reports, 13(1), 18835. [Link]
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Chemsrc. (2025, August 25). 2-chloro-3-(chloromethyl)-7-methoxyquinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of Medicinal Chemistry, 57(15), 6374-6387. [Link]
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ResearchGate. (n.d.). Effect of Methyl, Hydroxyl, and Chloro Substituents in Position 3 of 3',4',7-Trihydroxyflavylium: Stability, Kinetics, and Thermodynamics. Retrieved from [Link]
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Royal Society of Chemistry. (1969). Kinetics of reactions in heterocycles. Part III. Replacement of the methylsulphonyl group from quinoline, isoquinoline, quinoxaline, cinnoline, and phthalazine by methoxide ion. Journal of the Chemical Society B: Physical Organic, 327-330. [Link]
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3-substituted 7-chloroquinoline derivatives literature review
An In-Depth Technical Guide to 3-Substituted 7-Chloroquinoline Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
Authored by a Senior Application Scientist
Foreword: The Enduring Legacy and Evolving Potential of the Quinoline Scaffold
The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, a core structural motif that has given rise to a remarkable number of therapeutic agents.[1] Its historical significance is cemented by the antimalarial drug quinine and its synthetic analogue, chloroquine. The 7-chloroquinoline core, in particular, is a pharmacophore of profound importance, integral to the activity of chloroquine and numerous other biologically active molecules.[2] While substitutions at the 4-position have been extensively explored, leading to potent drugs, the derivatization at the 3-position has emerged as a fertile ground for discovering novel compounds with diverse therapeutic potential.
This technical guide offers an in-depth exploration of 3-substituted 7-chloroquinoline derivatives, moving beyond a simple recitation of facts. It is designed for researchers, scientists, and drug development professionals. We will dissect the causality behind synthetic strategies, analyze structure-activity relationships (SAR) to inform rational drug design, and provide validated experimental protocols. Our focus is on the "why" and "how," providing a framework for innovation in this exciting chemical space.
Part 1: Strategic Synthesis of 3-Substituted 7-Chloroquinoline Cores
The synthetic approach to these derivatives is critical, as the choice of reaction pathway dictates the feasibility of accessing diverse analogues for biological screening. The substitution pattern on the quinoline ring often requires multi-step sequences, starting from commercially available precursors like 4,7-dichloroquinoline.
Foundational Synthetic Pathways
A common and effective strategy involves the initial modification of the 4-position, followed by functionalization of the 3-position. For instance, the synthesis of 4-oxo-3-carboxyl quinolones often begins with anilines and diethyl ethoxymethylenemalonate.[3] However, for many 3-substituted derivatives where the 4-position is also modified, a nucleophilic aromatic substitution (SNAr) at the C4 position of 4,7-dichloroquinoline is a frequent starting point.[1][4]
Ultrasound-assisted synthesis has been shown to be an efficient method for generating these scaffolds, often leading to shorter reaction times and higher yields.[5][6] One such approach starts with the reaction of 4,7-dichloroquinoline with an appropriate amine, followed by further modifications to build the desired 3-substituent.[5]
Below is a generalized workflow illustrating a common synthetic approach.
Caption: Generalized workflow for synthesizing 3-substituted 7-chloroquinolines.
Advanced Synthetic Methodologies
Beyond standard condensation and substitution reactions, more advanced techniques provide access to unique derivatives:
-
Morita-Baylis-Hillman (MBH) Reaction: This atom-economical carbon-carbon bond-forming reaction can be used to hybridize the 7-chloroquinoline nucleus with other pharmacophoric groups, creating complex molecules with potential multi-target activity.[1]
-
Metal-Mediated Functionalization: The use of mixed lithium-magnesium reagents allows for the magnesiation of the 7-chloroquinoline ring under mild conditions. This generates versatile intermediates that can react with various electrophiles to introduce diverse functional groups, which could be a pathway to 3-substituted analogues, although direct C3 functionalization was not the primary outcome reported.
The choice of methodology is a strategic decision. For rapid library generation, ultrasound-assisted methods or click chemistry are highly effective.[5][6] For creating structurally complex or hybrid molecules, reactions like the MBH are more appropriate.[1]
Part 2: A Spectrum of Biological Activity
The 7-chloroquinoline scaffold, when appropriately substituted at the 3-position, exhibits a wide array of biological activities. This versatility makes it a highly attractive starting point for drug discovery programs targeting various diseases.
Anticancer Activity
Numerous 3-substituted 7-chloroquinoline derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[7] The mechanism of action is often multifactorial but can include the inhibition of protein kinases and topoisomerases.[1][7]
For example, a series of novel 7-chloroquinoline derivatives were screened against MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cell lines.[5][6] Certain compounds, particularly those incorporating thiosemicarbazide or pyrimidinone moieties, showed pronounced antitumor effects.[5][6]
| Compound Reference | Target Cell Line | IC50 (µM) | Source |
| Compound 3 | HCT-116 | 23.39 | [5] |
| Compound 9 | HCT-116 | 21.41 | [5] |
| Compound 3 | HeLa | 50.03 | [5] |
| Compound 9 | HeLa | 21.41 | [5] |
| Compound 9 | MCF-7 | (High Activity) | [6] |
Table 1: In Vitro Anticancer Activity of Selected 7-Chloroquinoline Derivatives.
The data indicates that subtle structural changes can significantly impact potency and selectivity across different cancer types. Compound 9 , a 3-(7-chloroquinolin-4-ylamino)-tetrahydro-6-methyl-2-thioxopyrimidin-4(1H)-one, was particularly active against all tested cell lines, highlighting the therapeutic potential of this specific substitution pattern.[5]
Antimalarial Activity
Building on the legacy of chloroquine, researchers continue to explore new 7-chloroquinoline derivatives to combat drug-resistant strains of Plasmodium falciparum. The primary mechanism for many 4-aminoquinoline drugs is the inhibition of heme polymerization in the parasite.[7]
A study employing ultrasound-assisted synthesis produced several derivatives with moderate to high antimalarial activity (IC50 < 100 µM).[6] Six compounds from this series showed high activity (IC50 < 50 µM), with compound 9 again being the most active.[6] This dual activity in both cancer and malaria suggests a potential overlap in mechanisms or the ability of the scaffold to interact with multiple biological targets.
Antimicrobial and Other Activities
The therapeutic utility of these compounds extends to infectious diseases beyond malaria. Several 7-chloroquinoline derivatives have shown moderate to good antibacterial and antifungal activity.[6] Specifically, compounds incorporating a thiosemicarbazide or a triazole ring at the 4-position, which can be considered in the broader class of substituted 7-chloroquinolines, exhibited significant activity against various fungal strains.[6] The presence of these heteroaromatic systems appears to be crucial for enhancing the antimicrobial effect.[6] Additionally, the 7-chloroquinoline nucleus has been investigated for antituberculosis, anti-inflammatory, and even antiviral properties.[1]
Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of medicinal chemistry. For 3-substituted 7-chloroquinolines, several key SAR principles have been established.
Core Scaffold Requirements
-
The 7-Chloro Group: The electron-withdrawing chlorine atom at the 7-position is widely considered essential for the optimal antimalarial activity of 4-aminoquinolines.[2] Replacing it with an electron-donating group, such as a methyl group, often leads to a complete loss of activity.[2] This principle appears to hold true for anticancer and other activities as well, as the 7-chloro moiety is a common feature in the most potent compounds.
-
The 3-Position Substituent: The nature of the group at the C-3 position is a critical determinant of potency and selectivity. Studies on 4-oxo-quinolones have shown that a 3-carboxyl ester group is optimal for antimalarial activity.[3] Replacing this ester with a carboxylic acid or an amide group completely abolishes activity, demonstrating a strict structural requirement at this position for that specific scaffold.[3]
Influence of Substituents on Biological Activity
The introduction of flexible alkylamine moieties or heterocyclic rings (like triazoles) can significantly enhance biological effects.[6][8] For instance, the thiosemicarbazide moiety, when combined with the quinoline ring, is thought to be a key contributor to the observed antitumor activity, possibly by enabling the molecule to bind with cellular macromolecules like proteins or DNA.[6][9]
The following diagram illustrates the key SAR takeaways for the 7-chloroquinoline scaffold.
Caption: Key structure-activity relationships for the 7-chloroquinoline scaffold.
Mechanistic Considerations
While the precise mechanisms are still under investigation for many novel derivatives, several hypotheses guide current research:
-
Antimalarial: Inhibition of heme detoxification remains the most cited mechanism, preventing the parasite from neutralizing the toxic heme byproduct of hemoglobin digestion.[7]
-
Anticancer: Potential mechanisms are diverse and include:
-
Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors (e.g., bosutinib), suggesting that new derivatives may also target key signaling pathways involved in cell proliferation.
-
DNA Intercalation/Damage: The planar aromatic system of the quinoline ring could intercalate with DNA, while other functional groups might bind to cellular macromolecules, triggering a DNA-damage response.[6][9]
-
Topoisomerase Inhibition: These enzymes are critical for DNA replication and are validated targets for cancer therapy.[7]
-
Part 4: Validated Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides a detailed, self-validating protocol for the synthesis of 3-substituted 7-chloroquinoline derivatives, adapted from published literature.[5]
Protocol: Ultrasound-Assisted Synthesis of a 3-(7-chloroquinolin-4-ylamino)-thioxopyrimidin-4(1H)-one Derivative (Compound 9 Analogue)
This protocol details a two-step synthesis starting from 4,7-dichloroquinoline. The ultrasound irradiation provides the necessary energy to drive the reactions efficiently.
Materials & Reagents:
-
4,7-dichloroquinoline
-
Thiosemicarbazide
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH), 1N solution
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ultrasonic bath with temperature control
-
Standard reflux and filtration apparatus
Step 1: Synthesis of 2-(7-chloroquinolin-4-yl)thiosemicarbazide (Intermediate)
-
Rationale: This is a nucleophilic aromatic substitution where the amino group of thiosemicarbazide displaces the highly reactive chlorine atom at the C4 position of the quinoline ring. The C7-chlorine is much less reactive.
-
Procedure: a. In a round-bottom flask, combine 4,7-dichloroquinoline (1.98 g, 0.01 mol) and thiosemicarbazide (0.91 g, 0.01 mol). b. Add absolute ethanol (15 mL) as the solvent. c. Place the flask in an ultrasonic bath and reflux at ambient temperature for 30 minutes. The use of ultrasound accelerates the reaction compared to conventional heating. d. In-Process Control: Monitor the reaction's completion by TLC (e.g., using a 1:2 ethyl acetate-petroleum ether mobile phase). The disappearance of the starting material spot indicates completion. e. After completion, add chloroform (150 mL) to the reaction mixture. f. Wash the organic mixture with 1N NaOH (150 mL) in a separatory funnel to remove any acidic impurities. g. Separate the organic layer and pour it into ice-cold water. A precipitate will form. h. Collect the solid product by vacuum filtration, wash with cold water, and dry to yield the intermediate.
Step 2: Synthesis of 3-(7-chloroquinolin-4-ylamino)-tetrahydro-6-methyl-2-thioxopyrimidin-4(1H)-one (Final Product)
-
Rationale: This step involves a condensation reaction between the thiosemicarbazide intermediate and ethyl acetoacetate to form the pyrimidinone ring.
-
Procedure: a. In a round-bottom flask, dissolve the intermediate from Step 1 (2.52 g, 0.01 mol) in absolute ethanol. b. Add ethyl acetoacetate (1.30 g, 0.01 mol). c. Place the flask in an ultrasonic bath and reflux at 90°C for 40 minutes. d. In-Process Control: Monitor the reaction by TLC. e. Upon completion, allow the mixture to cool. The product will precipitate as crystals. f. Collect the crude product by filtration. g. Purification & Validation: Recrystallize the solid from hot ethanol to obtain pure brown crystals. The purity can be confirmed by melting point analysis and the structure validated using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Conclusion and Future Outlook
The 3-substituted 7-chloroquinoline framework is a remarkably versatile scaffold with proven potential in anticancer and antimalarial drug discovery. The synthetic accessibility, combined with the rich structure-activity relationship data, provides a solid foundation for the rational design of new, more potent, and selective therapeutic agents.
Future research should focus on:
-
Expanding Chemical Diversity: Utilizing advanced synthetic methods to explore novel and diverse substitutions at the 3-position.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most active compounds to enable target-based drug design.
-
In Vivo Evaluation: Progressing lead compounds from in vitro screening to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights and protocols detailed in this guide, the scientific community can continue to unlock the full therapeutic potential of this privileged chemical scaffold.
References
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Aboelnaga, A. Z., & El-Sayed, W. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 254-263. [Link]
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Aboelnaga, A. Z., & El-Sayed, W. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]
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Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
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Kumar, A., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4758. [Link]
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Anonymous. (n.d.). In silico study of 4-amino substituted-7-chloroquinoline derivatives as Plasmodium falciparum lactate dehydrogenase inhibitors. ResearchGate. [Link]
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de F. P. L. e Silva, F., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(8), 1716-1725. [Link]
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Tchoukoua, A., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(3), M1453. [Link]
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Wang, D., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Omega, 6(1), 533-544. [Link]
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Anonymous. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
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Pharmacy MCQs. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
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Nilsen, A., et al. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 56(4), 1441-1451. [Link]
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The 3-Methoxyquinoline Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 3-Methoxyquinoline Derivatives
Executive Summary
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1] This guide focuses on a specific, highly functionalized subset: the 3-methoxyquinoline core. The introduction of a methoxy group at the C-3 position significantly influences the molecule's electronic and steric properties, unlocking unique and potent biological activities. This document provides an in-depth technical analysis for researchers and drug development professionals on the synthesis, multi-faceted biological profile, and therapeutic applications of 3-methoxyquinoline scaffolds, with a primary focus on their anticancer, antimicrobial, and neuroprotective properties. We will explore the causality behind experimental designs, present detailed protocols for biological evaluation, and summarize key structure-activity relationship (SAR) data to guide future discovery efforts.
The 3-Methoxyquinoline Scaffold: Synthesis and Significance
The versatility of the quinoline scaffold stems from its synthetic accessibility and the numerous positions available for functionalization.[2] The strategic placement of a methoxy group at the 3-position serves as a critical design element, often enhancing target engagement and modulating pharmacokinetic properties.
General Synthetic Strategies
The construction of the 3-methoxyquinoline core can be achieved through several established synthetic routes. A common and effective approach involves the cyclization of appropriately substituted anilines with carbonyl compounds. Key named reactions often employed for the quinoline backbone include the Friedländer, Knorr, and Pfitzinger syntheses.[3] Subsequent modification, such as methoxylation of a 3-hydroxyquinoline intermediate, finalizes the core structure.
Below is a generalized workflow for the synthesis of a 3-methoxyquinoline derivative, illustrating a common synthetic logic.
Caption: Generalized workflow for the synthesis of 3-methoxyquinoline derivatives.
Anticancer Activity Profile
Quinoline derivatives have demonstrated significant potential in oncology by targeting various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and, notably, tubulin polymerization.[3] The 3-methoxyquinoline scaffold has emerged as a key pharmacophore in the development of potent cytotoxic agents.
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[4] Certain 3-methoxyquinoline derivatives function as microtubule-targeting agents by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a cascade of events that halt the cell cycle in the G2/M phase and ultimately trigger apoptosis (programmed cell death).[3]
The rationale for targeting tubulin is its critical role in mitosis. By preventing the formation of the mitotic spindle, cancer cell proliferation is effectively arrested. This mechanism is utilized by several clinically successful anticancer drugs.
Caption: Mechanism of action for tubulin-inhibiting 3-methoxyquinoline derivatives.
Structure-Activity Relationship (SAR)
SAR studies are crucial for optimizing the anticancer potency of the 3-methoxyquinoline scaffold. Key findings indicate that:
-
Aromatic Substituents: The nature and position of substituents on other parts of the quinoline ring and on appended aromatic moieties significantly impact activity. Electron-releasing groups on an aromatic ring fused to the quinoline system can increase activity, whereas electron-withdrawing groups may decrease it.[5]
-
Linker Groups: The type of linker connecting the quinoline core to other pharmacophores is critical. For instance, a benzyl linker has been shown to be more favorable for activity than a sulfonyl linker.[5]
In Vitro Cytotoxicity Data
The cytotoxic potential of novel compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of a compound required to inhibit the growth of 50% of the cells.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dihydroquinolin-4-one | HL-60 (Leukemia) | 0.91 ± 0.03 | [6] |
| Imidazoquinoxaline | A375 (Melanoma) | 0.003 | [7] |
| Quinoxaline Derivative | MCF-7 (Breast) | 6.93 ± 0.4 | [8] |
| Quinoline-Chalcone Hybrid | A549 (Lung) | 1.91 | [4] |
| This table presents representative IC₅₀ values for related quinoline/quinoxaline scaffolds to illustrate the potent anticancer activity achievable with this general structure. |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[9] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-methoxyquinoline test compounds. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[10]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10] Mix thoroughly to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial and Antifungal Activities
The emergence of antimicrobial resistance necessitates the development of new classes of antibiotics.[11] Quinoline derivatives have a long history of use as antimicrobial agents, and modern derivatives, including 3-methoxyquinolines, continue to show promise in this area.[5][12]
Spectrum of Activity & SAR
Derivatives of the quinoline scaffold have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[13][14]
Structure-activity relationship studies indicate that antimicrobial potency is highly dependent on the substitution pattern around the quinoline core.[12] For example, in a series of 7-methoxyquinoline derivatives, a compound bearing a sulfamethazine moiety (compound 3l) showed the highest efficacy against E. coli and C. albicans.[14] This highlights the importance of the specific substituents in directing the antimicrobial spectrum and potency.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for quantifying the potency of a potential new antibiotic.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 7-Methoxyquinoline (3l) | E. coli | 7.81 | [14] |
| 7-Methoxyquinoline (3l) | C. albicans | 31.125 | [14] |
| Quinolinequinone (QQ1) | S. aureus | 1.22 | [13][15] |
| Quinolinequinone (QQ6) | E. faecalis | 4.88 | [13][15] |
| This table provides representative MIC values for various methoxyquinoline and quinolinequinone derivatives against pathogenic microbes. |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents in a liquid medium.[16][17] The protocol is performed in 96-well microtiter plates.
Methodology:
-
Prepare Compound Dilutions: Prepare a 2x stock solution of the highest concentration of the 3-methoxyquinoline compound to be tested. In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the 2x compound stock to the first column, creating the highest test concentration.
-
Serial Dilution: Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the last dilution column.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[16]
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL and diluting the compound concentrations to their final 1x values. Leave a well with broth only (sterility control) and a well with broth and inoculum but no compound (growth control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for most bacteria, or under appropriate conditions for the specific microorganism being tested.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Neuroprotective and Cholinesterase Inhibition Profile
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for managing AD is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzyme acetylcholinesterase (AChE).[18][19] Quinoline-based structures are central to several AChE inhibitors.
Targeting Acetylcholinesterase (AChE)
AChE is responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft.[20] By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, which can lead to improvements in cognitive symptoms in AD patients. Several quinolinone derivatives have been identified as potent inhibitors of human recombinant AChE (hrAChE).[21]
SAR for AChE Inhibition
For quinoline-based AChE inhibitors, SAR studies have revealed several important structural features:
-
Piperidine/Piperazine Moiety: The presence of a piperidine or piperazine ring often enhances inhibitory activity.[1]
-
Linker Length: The length of the alkyl chain linking the quinoline core to another functional group, such as a piperazine, can significantly influence potency. An increase in the methylene chain length has been correlated with increased AChE inhibition.[1]
-
Substituents: Specific substituents, such as an isopropylpyrazine group, combined with an optimal linker length, can lead to the best inhibitory activity.[1]
Quantitative Data: IC₅₀ for AChE Inhibition
The potency of AChE inhibitors is quantified by their IC₅₀ values.
| Compound Class | Enzyme | IC₅₀ (µM) | Reference |
| Quinolinone (QN8) | hrAChE | 0.29 | [21] |
| Quinoline Derivative (21c) | AChE | 0.56 | [1] |
| Carbamate Derivative (12b) | AChE | 0.00032 | [22] |
| This table presents IC₅₀ values for representative quinoline and quinolinone derivatives, demonstrating their potential as potent AChE inhibitors. |
Experimental Protocol: Ellman's Method for AChE Inhibition Assay
Ellman's method is a rapid, sensitive, and widely used colorimetric assay to measure AChE activity.[20][23] The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0), a solution of DTNB in the buffer, a solution of acetylthiocholine iodide (ATCI) substrate, and a solution of the AChE enzyme.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the DTNB solution, and the test compound (3-methoxyquinoline derivative) at various concentrations. Include a positive control (a known AChE inhibitor like donepezil) and a negative control (no inhibitor).
-
Enzyme Addition: Add the AChE enzyme solution to all wells except for a blank control. Pre-incubate the plate for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the reaction by adding the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the negative control. Plot the percent inhibition against the inhibitor concentration and calculate the IC₅₀ value.
Conclusion and Future Directions
The 3-methoxyquinoline scaffold is a versatile and potent core structure in medicinal chemistry. Its derivatives have demonstrated significant promise as anticancer, antimicrobial, and neuroprotective agents. The insights from structure-activity relationship studies provide a clear roadmap for the rational design of next-generation therapeutics with improved potency and selectivity. The detailed experimental protocols provided in this guide offer a standardized framework for the biological evaluation of novel 3-methoxyquinoline compounds. Future research should focus on leveraging this knowledge to optimize lead compounds, explore novel therapeutic targets, and advance the most promising candidates toward clinical development.
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Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI. Retrieved February 5, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 3-Methoxyquinoline Intermediates for Drug Discovery
Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a vast spectrum of biological activities. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Quinolone-derived compounds, a subset of this family, are used to treat a wide array of diseases, including bacterial infections, cancer, malaria, and HIV. Within this critical class of heterocycles, 3-methoxyquinoline stands out as a particularly valuable intermediate. The methoxy group at the 3-position can act as a key pharmacophoric element, a metabolic blocker, or a synthetic handle for further molecular elaboration, making it a cornerstone for building libraries of novel drug candidates.
This guide provides a detailed examination of robust and reproducible methods for the synthesis of 3-methoxyquinoline, focusing on the underlying chemical principles, step-by-step protocols, and essential characterization techniques required for advancing drug discovery programs.
Part 1: Strategic Approaches to 3-Methoxyquinoline Synthesis
The construction of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1][2][3] The choice of method is dictated by the availability of starting materials, desired substitution patterns, and reaction scalability.
-
Classical Cyclocondensations: Reactions like the Combes synthesis (acid-catalyzed condensation of an aniline with a β-diketone)[2][4][5] and the Skraup-Doebner-von Miller synthesis (reaction of anilines with α,β-unsaturated carbonyl compounds)[2][6][7] are powerful for building the quinoline core from acyclic precursors. However, introducing a methoxy group specifically at the 3-position requires carefully designed and often complex starting materials.
-
The Friedländer Annulation: This method, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, offers a more direct and modular approach to polysubstituted quinolines.[8][9][10] Its versatility makes it a highly attractive strategy.
-
Post-Core-Formation Functionalization: An alternative and often more efficient strategy is to first construct a quinoline ring with a suitable leaving group at the 3-position (e.g., a halogen) and then introduce the methoxy group via nucleophilic aromatic substitution (SNAr). This approach leverages the inherent electrophilicity of the quinoline ring.
For the preparation of 3-methoxyquinoline, the SNAr approach offers exceptional yield and simplicity, making it a preferred method for laboratory-scale synthesis.
Part 2: Featured Protocol — High-Yield Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the synthesis of 3-methoxyquinoline from 3-bromoquinoline. The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution, a reliable and field-proven method.
Causality and Mechanistic Insight
The quinoline ring is an electron-deficient aromatic system due to the electron-withdrawing effect of the ring nitrogen. This property makes the ring susceptible to attack by strong nucleophiles. The bromine atom at the C-3 position serves as an excellent leaving group. The reaction is facilitated by a copper(I) iodide catalyst, which is believed to coordinate to both the quinoline nitrogen and the incoming nucleophile (methoxide), lowering the activation energy for the substitution. The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the sodium and iodide ions without quenching the highly reactive methoxide nucleophile.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-methoxyquinoline via SNAr.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
3-Bromoquinoline
-
Sodium methoxide (30% solution in methanol or solid)
-
Copper(I) iodide (CuI)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen (N₂) gas supply
-
Round-bottom flask, condenser, and magnetic stirrer
Procedure:
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. This is critical as sodium methoxide is sensitive to moisture and air.
-
Reagent Addition: To the flask, add 3-bromoquinoline (1.0 eq). Dissolve it in anhydrous DMF.
-
Catalyst and Nucleophile: Add copper(I) iodide (approx. 0.05 eq). Then, carefully add a 30% solution of sodium methoxide in methanol (approx. 1.1-1.2 eq).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.[11]
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Repeat the extraction two more times to ensure complete recovery.
-
Washing: Combine the organic layers and wash sequentially with water and then with saturated brine. The brine wash helps to remove residual water from the organic phase.[11]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting oil is often of high purity (>90%). If further purification is required, flash column chromatography on silica gel can be performed.
Quantitative Data Summary
| Parameter | Value/Description | Source |
| Starting Material | 3-Bromoquinoline | [11] |
| Reagents | Sodium methoxide, Copper(I) iodide | [11] |
| Solvent | Anhydrous Dimethylformamide (DMF) | [11] |
| Reaction Time | 16 hours | [11] |
| Reaction Temp. | Reflux | [11] |
| Typical Yield | ~94% | [11] |
| Appearance | Colorless to light yellow oil | [11] |
Part 3: Alternative Strategy — The Friedländer Annulation
The Friedländer synthesis provides a powerful convergent route to quinolines by condensing an o-aminoaryl ketone or aldehyde with a compound containing an α-methylene group.[8] This method is highly valued for its ability to construct complex, polysubstituted quinolines in a single step.
Mechanistic Rationale
The reaction can be catalyzed by either acid or base. The mechanism involves two key stages:
-
Aldol Condensation: An initial intermolecular aldol condensation occurs between the two carbonyl-containing starting materials, followed by dehydration to form an α,β-unsaturated aldehyde or ketone intermediate.[8]
-
Cyclization & Aromatization: The amino group of the intermediate then undergoes an intramolecular condensation with the remaining carbonyl group. A final dehydration step results in the formation of the stable, aromatic quinoline ring.[8]
To synthesize a 3-methoxyquinoline derivative via this route, one could conceptually react an o-aminobenzaldehyde with methoxyacetone.
General Friedländer Mechanism Diagram
Caption: General mechanism of the Friedländer quinoline synthesis.
Part 4: Purification and Characterization Protocols
Rigorous purification and characterization are non-negotiable steps in drug discovery to ensure the identity, purity, and stability of synthetic intermediates.
Purification Methods
-
Extraction: As detailed in the SNAr protocol, a standard aqueous work-up followed by liquid-liquid extraction is the first line of purification, effectively removing inorganic salts and water-soluble impurities.[11]
-
Flash Column Chromatography: This is the most common method for purifying organic compounds. For 3-methoxyquinoline, a silica gel stationary phase with an eluent system like petroleum ether/ethyl acetate is effective.[12]
-
Recrystallization: If the product or an intermediate is a solid, recrystallization from a suitable solvent system can yield material of very high purity.[13]
Structural Characterization and Validation
The identity and purity of the synthesized 3-methoxyquinoline must be confirmed using a combination of spectroscopic methods.[14][15]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. The data provided in the literature serves as an excellent reference.[11]
| ¹H NMR Data for 3-Methoxyquinoline (300 MHz, CDCl₃) | | :--- | :--- | | Chemical Shift (δ) ppm | Assignment & Multiplicity | | 8.45 | H-2 (d) | | 7.85 | H-8 (dd) | | 7.49 | H-5 (dd) | | 7.36-7.25 | H-6, H-7 (m) | | 7.12 | H-4 (d) | | 3.67 | -OCH₃ (s) | Data sourced from ChemicalBook.[11]
2. Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 3-methoxyquinoline (C₁₀H₉NO), the expected mass for the protonated molecular ion is:
-
Expected [M+H]⁺: 160.07 m/z[11]
3. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.
-
Expected Peaks:
-
~3050 cm⁻¹ (Aromatic C-H stretch)
-
~1600, 1500, 1450 cm⁻¹ (Aromatic C=C and C=N stretches)
-
~1250, 1050 cm⁻¹ (C-O stretch of the methoxy group)
-
4. High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a compound. A validated HPLC method can provide precise quantification of the product and any impurities.[16]
References
-
synthesis of quinoline derivatives and its applications . Slideshare. [Link]
-
Combes quinoline synthesis . Wikipedia. [Link]
-
Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions . ACS Combinatorial Science. [Link]
-
Combes Quinoline Synthesis Mechanism . YouTube. [Link]
-
Bischler-Napieralski Reaction . Organic Chemistry Portal. [Link]
-
Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies . National Institutes of Health (NIH). [Link]
-
Preparation of Isoquinoline by Bischler Napieralski Synthesis . YouTube. [Link]
-
Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives . MDPI. [Link]
-
Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino . Malaria World. [Link]
-
Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline . Taylor & Francis Online. [Link]
-
The Friedländer Synthesis of Quinolines . Organic Reactions. [Link]
-
Purification, Characterization, and Identification of 3-hydroxy-4-methoxy Benzal Acrolein-An Intermediate of Synthesizing Advantame . PubMed. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]
-
Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application . ResearchGate. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . National Institutes of Health (PMC). [Link]
-
Supporting Information For . The Royal Society of Chemistry. [Link]
-
One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X . MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives . Longdom Publishing. [Link]
-
2-Methoxyquinoline-3-carbaldehyde . ResearchGate. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters . The Journal of Organic Chemistry. [Link]
-
Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent- . ResearchGate. [Link]
-
Organic Name Reaction With Their Respective Mechanism . Slideshare. [Link]
-
Purification of Quinoline-3,4-diones . Reddit. [Link]
- 260 quinolones for applications in medicinal chemistry: synthesis and structure. Unknown Source.
-
NMR, mass spectroscopy, IR - finding compound structure . ResearchGate. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis . The Journal of Organic Chemistry. [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities . ResearchGate. [Link]
-
Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism . YouTube. [Link]
-
Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 . YouTube. [Link]
-
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors . National Institutes of Health (PMC). [Link]
-
Synthesis of isoquinolines . Centurion University. [Link]
-
Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors . ResearchGate. [Link]
-
Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... . ResearchGate. [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis . PubMed. [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism . YouTube. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 3-Methoxyquinoline | 6931-17-5 [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. media.malariaworld.org [media.malariaworld.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-Amino-4-Chlorobenzaldehyde Condensation
Current Status: Online Ticket ID: #AC-4CL-COND-001 Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are encountering low conversion rates in the condensation of 2-amino-4-chlorobenzaldehyde (2A4CB) . This substrate presents a deceptively simple structure that masks two critical challenges: intrinsic instability (self-condensation) and electronic deactivation due to the chlorine substituent.[1]
The chlorine atom at the 4-position (para to the aldehyde, meta to the amine) exerts an inductive electron-withdrawing effect that reduces the nucleophilicity of the amine, while its resonance effect slightly stabilizes the aldehyde carbonyl, making it less electrophilic. Consequently, this molecule is "sluggish" compared to its non-chlorinated parent, requiring optimized thermodynamics to drive the reaction to completion.[2]
Module 1: Substrate Integrity Check (The "Silent Killer")
Before optimizing reaction conditions, you must verify that your starting material is actually available for reaction.[1][2] o-Aminoaldehydes are notorious for undergoing self-condensation to form stable trimers or oligomers, often indistinguishable by standard melting point analysis.[1][2]
Diagnostic Protocol:
-
Visual Inspection: Is the material a bright yellow crystalline solid? If it is orange, brown, or gummy, it has likely oligomerized.[2]
-
Solubility Test: 2A4CB should be soluble in dilute acid.[1] The trimeric self-condensation products (anhydro-bases) are often insoluble.[1]
-
1H NMR Validation: Check the aldehyde proton signal (~9.8 ppm). If this integral is low relative to the aromatic protons, your "starting material" is already a product of self-destruction.
Corrective Action:
-
Purification: Do not rely on old bottles. Freshly prepare the aldehyde via the reduction of 2-nitro-4-chlorobenzaldehyde immediately before use [1].[1]
-
Storage: If storage is necessary, keep as the hydrochloride salt or the acetal protected form. The free base is kinetically unstable.
Module 2: Reaction Optimization (Friedländer Synthesis)
The most common condensation for this substrate is the Friedländer Synthesis (reaction with a ketone/aldehyde containing an
The Electronic Barrier
Because the 4-chloro group deactivates the amine (meta-inductive effect), the initial Schiff base formation—or the final cyclization step—is slower than usual.
Recommended Conditions:
| Parameter | Recommendation | Rationale |
| Catalyst | Brønsted Acid (p-TsOH) or Lewis Acid (ZnCl₂) | Base catalysis (KOH/NaOH) often promotes rapid self-condensation of the aldehyde before it can react with the ketone partner.[1] Acid catalysis selectively activates the carbonyl of the partner ketone [2]. |
| Solvent | Toluene or Xylene | High boiling point allows for thermal activation to overcome the deactivated amine's sluggishness. |
| Water Mgmt | Dean-Stark Trap | The reaction is an equilibrium.[1] Removing water is critical to drive the reaction to completion (Le Chatelier's principle). |
| Stoichiometry | 1.2 - 1.5 eq. of Ketone | Use the ketone partner in excess.[1] The aldehyde is the valuable/unstable component; force it to react with the partner rather than itself. |
Module 3: Troubleshooting Logic & FAQs
Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.
A: You likely have "Product Inhibition" or "Oligomer Formation."[1]
-
Diagnosis: Check TLC.[1] Is there a baseline spot? That is likely the self-condensation trimer.[1]
-
Fix: Switch to a "Slow Addition" protocol. Dissolve the 2A4CB in solvent and add it dropwise to a refluxing solution of the ketone + catalyst. This keeps the concentration of free aldehyde low, favoring the cross-reaction over self-condensation.
Q2: I see a new spot, but it's not the quinoline product.
A: You may have stopped at the Intermediate Schiff Base or the Aldol Adduct .
-
Context: The Friedländer mechanism has two viable pathways. The intermediate can get "stuck" if the cyclization step (dehydration) is energetically unfavorable.
-
Fix: Increase the temperature (switch from Ethanol to Toluene) or add a dehydrating agent (molecular sieves).
Q3: My yield is low despite full consumption of starting material.
A: This indicates Competitive Pathways . The aldehyde consumed itself faster than it found the ketone.
-
Fix: Increase the concentration of the ketone partner (to 2.0 eq). Ensure the reaction mixture is vigorously stirred to maximize contact.
Module 4: Visualizing the Problem
Figure 1: Competitive Reaction Pathways
This diagram illustrates the "Battle for the Aldehyde." Your goal is to favor Path A (Quinoline) over Path B (Self-Destruction).[1]
Caption: Path A represents the desired Friedländer synthesis. Path B is the parasitic self-condensation that dominates if the ketone concentration is low or if the catalyst is improper.
Figure 2: Troubleshooting Decision Matrix
Follow this logic flow to identify your specific failure mode.
Caption: Step-by-step diagnostic workflow for isolating the root cause of reaction failure.
References
-
PrepChem. (n.d.).[1] Preparation of 2-aminobenzaldehyde. Retrieved February 5, 2026, from [Link][2]
-
Organic Chemistry Portal. (n.d.).[1] Friedländer Synthesis. Retrieved February 5, 2026, from [Link]
-
Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiro, M. C., & Soriano, E. (2009).[2] Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.[2] [Link]
-
McNaughton, B. R., & Miller, B. L. (2003).[1][2] Resin-based synthesis of substituted quinolines via the Friedländer condensation. Organic Letters, 5(23), 4257-4259.[1][2] [Link]
Sources
Handling moisture sensitivity in quinoline acid-catalyzed synthesis
Introduction
Welcome to the technical support guide for handling quinoline acid-catalyzed synthesis, with a special focus on managing moisture sensitivity. Quinolinic acid (Pyridine-2,3-dicarboxylic acid) and its derivatives are versatile Brønsted acid organocatalysts employed in various synthetic transformations, including the formation of quinoline scaffolds—a privileged core in medicinal chemistry.[1] However, the success of these reactions is often contingent on rigorous control of reaction conditions, particularly the exclusion of water.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into why moisture poses a significant challenge and offers robust, validated protocols to mitigate its effects. Our goal is to move beyond simple instructions to explain the fundamental causality behind each experimental choice, empowering you to troubleshoot effectively and ensure the reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding moisture in quinoline acid-catalyzed reactions.
Q1: Why is my quinoline acid-catalyzed reaction failing or giving low yields? I suspect water contamination.
A: Your suspicion is well-founded. Trace amounts of water can significantly hinder or halt reactions catalyzed by Brønsted acids like quinolinic acid through several mechanisms:
-
Catalyst Deactivation: Water molecules can form hydrogen-bonded bridges with the catalyst, stabilizing it in a non-productive conformation and impeding its catalytic activity.[2] This hydration shell effectively "blinds" the catalyst to the substrate.
-
Competitive Binding & Reversible Reactions: Water is a nucleophile and can compete with your substrate for binding to the activated electrophile. In condensation reactions, such as the Friedländer or Doebner-von Miller synthesis, water is a leaving group.[3][4] Its presence in the reaction medium can shift the equilibrium of the final cyclodehydration step backward, preventing product formation.[5]
-
Hydrolysis of Intermediates: Many acid-catalyzed reactions proceed through sensitive intermediates, such as imines or enamines. Water can readily hydrolyze these intermediates, reverting them to their starting materials and preventing the desired cyclization from occurring.
Q2: How "dry" is dry enough for my solvents and reagents?
A: The required level of dryness depends on the specific reaction's sensitivity, but a general best practice for moisture-sensitive organocatalysis is to aim for a water content of <50 ppm (parts per million) in your solvents. Commercially available "anhydrous" solvents can absorb atmospheric moisture once the bottle is opened.[6] Therefore, it is crucial to either use a freshly opened bottle from a reputable supplier (e.g., packaged under inert gas in a septa-sealed bottle) or re-dry and validate the solvent yourself immediately before use.
Q3: Can I use a simple drying agent like anhydrous sodium sulfate and proceed?
A: While anhydrous sodium sulfate (Na₂SO₄) is excellent for removing bulk water from an organic layer during a workup, it is generally insufficient for rendering a solvent truly anhydrous for a sensitive reaction.[7] It has a low capacity and drying speed compared to other agents. For preparing solvents for reaction, more rigorous methods are required.
Q4: Is it always bad to have water in organocatalytic reactions?
A: Not always, which is an important distinction. Some organocatalytic reactions, particularly those that proceed via enamine catalysis in aqueous media, can tolerate or even be accelerated by water.[8][9] However, for acid-catalyzed condensations where water is an extruded molecule, its presence is typically detrimental. Always consult the specific literature for the reaction you are performing. For the classic acid-catalyzed quinoline syntheses discussed here, anhydrous conditions are the standard recommendation.[10]
Section 2: In-Depth Troubleshooting Guides
This section provides structured guidance and step-by-step protocols for specific experimental challenges.
Guide 1: Troubleshooting Low or No Product Formation
This guide follows a logical workflow to diagnose and solve a failed reaction where moisture is the likely culprit.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for moisture-related reaction failure.
Protocol 1.1: Quantitative Verification of Anhydrous Solvents via Karl Fischer Titration
Trustworthiness in synthesis requires validation. Visual inspection is not enough. Karl Fischer (KF) titration is the gold standard for accurately quantifying water content in organic solvents.[11]
Objective: To confirm the water content of a reaction solvent is below the critical threshold (e.g., <50 ppm).
Methodology:
-
Instrument Preparation: Ensure the KF titrator (volumetric or coulometric, depending on expected water content) is properly conditioned and standardized according to the manufacturer's instructions.[4][12]
-
Sample Extraction: Under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed syringe), carefully extract an aliquot of the solvent to be tested.
-
Injection: Inject the solvent directly into the KF titration cell. Ensure the injection port is sealed promptly to prevent ingress of atmospheric moisture.
-
Titration & Analysis: The instrument will automatically titrate the sample and calculate the water content, typically in ppm or percent.
-
Decision:
-
If < 50 ppm: The solvent is suitable for use.
-
If > 50 ppm: The solvent must be re-dried using an appropriate method (see Protocol 2.1).
-
Guide 2: Proactive Moisture Control: Protocols for Anhydrous Synthesis
Prevention is the most effective strategy. These protocols detail how to properly prepare your reagents, solvents, and apparatus.
Protocol 2.1: Rigorous Solvent Drying
Objective: To reduce the water content of common organic solvents to <50 ppm.
Methodology (Example for Tetrahydrofuran - THF):
-
Pre-drying: If the solvent has significant water content, pre-dry it by letting it stand over activated 4Å molecular sieves for 24 hours.
-
Setup: Assemble a distillation apparatus that has been oven-dried (>125 °C overnight) or flame-dried under vacuum and allowed to cool under a positive pressure of inert gas (e.g., Argon or Nitrogen).[13]
-
Drying Agent: Add sodium metal and a radical indicator such as benzophenone to the pre-dried THF in the distillation flask. The solution will turn a deep blue or purple color when the solvent is anhydrous and oxygen-free. This indicates the formation of the benzophenone ketyl radical.
-
Distillation: Heat the flask to reflux. The blue color should persist. Distill the solvent under a positive pressure of inert gas, collecting it directly into a flame-dried receiving flask (Schlenk flask) equipped with a septum or stopcock.
-
Storage: The freshly distilled, anhydrous solvent should be used immediately or stored over activated molecular sieves in a sealed Schlenk flask under an inert atmosphere.
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Primary Drying Agent(s) | Notes & Cautions |
|---|---|---|
| Tetrahydrofuran (THF) | Na/benzophenone, CaH₂ | Na/benzophenone provides a visual indicator of dryness. Exercise extreme caution with sodium. |
| Dichloromethane (CH₂Cl₂) | CaH₂ | Do not use sodium; it can react explosively with halogenated solvents.[14] |
| Toluene | Na/benzophenone, CaH₂ | Similar to THF. |
| Acetonitrile (MeCN) | CaH₂, P₄O₁₀ | P₄O₁₀ is a very efficient but highly acidic drying agent; use with care.[15] |
| Diethyl Ether | Na/benzophenone | Prone to peroxide formation; always test for and remove peroxides before distillation. |
This table is a guideline. Always consult authoritative sources for detailed procedures and safety information.[15]
Protocol 2.2: Setting Up and Running a Reaction Under Inert Atmosphere
Objective: To prevent atmospheric moisture and oxygen from entering the reaction throughout the experiment.
Apparatus: A Schlenk line or a glovebox is required.[16][17]
Methodology using a Schlenk Line:
-
Glassware Preparation: All glassware (reaction flask, condenser, addition funnel, etc.) must be thoroughly dried, either in an oven at >125 °C for several hours or by flame-drying under vacuum.[13]
-
Assembly: Assemble the apparatus while it is still warm and immediately place it under a positive pressure of an inert gas (Argon is preferred due to being denser than air).
-
Purging (Vacuum/Backfill Cycles): Evacuate the assembled apparatus using the Schlenk line vacuum, then backfill with inert gas. Repeat this cycle 3-5 times to ensure the complete removal of atmospheric gases.
-
Reagent Addition:
-
Solids: Add solid reagents under a positive flow of inert gas.
-
Liquids: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum.
-
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the system to the inert gas manifold of the Schlenk line via an oil bubbler, which provides a visual indicator of the pressure.[16]
Visualizing Water's Interference
The diagram below illustrates how a water molecule can intercept the catalytic cycle, preventing product formation by competing with the substrate for the protonated catalyst.
Caption: Water as a competitive inhibitor in Brønsted acid catalysis.
Section 3: References
-
Bel'skaya, O. B., et al. (n.d.). Inhibition by Water during Heterogeneous Brønsted Acid Catalysis by Three-Dimensional Crystalline Organic Salts. Retrieved from
-
Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Retrieved from
-
Mans, D. M. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from
-
ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from
-
Chemistry LibreTexts. (2024, August 15). Drying Agents. Retrieved from
-
Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. Retrieved from
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from
-
Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents. Retrieved from
-
Benchchem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement. Retrieved from
-
ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from
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PubMed. (2009, November 28). Organocatalytic reactions in water. Retrieved from
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The Raj Group. (2023, August 1). Organocatalytic reactions in water. Retrieved from
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Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from
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Chemistry LibreTexts. (2024, October 15). Guides. Retrieved from
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Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from
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Validation & Comparative
A Researcher's Guide to the ¹H NMR Chemical Shifts of 7-Chloro-3-methoxyquinoline: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. The quinoline scaffold, in particular, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among its many derivatives, 7-chloro-3-methoxyquinoline stands as a key intermediate and a molecule of significant interest. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules.[2] This guide provides an in-depth analysis of the ¹H NMR chemical shifts of 7-chloro-3-methoxyquinoline, offering a comparative study with structurally related analogues to provide a comprehensive understanding of the substituent effects on its proton environment.
Understanding the Quinoline ¹H NMR Landscape
The ¹H NMR spectrum of a substituted quinoline is a rich source of structural information. The chemical shifts of the protons are highly sensitive to their electronic environment, which is modulated by the intricate interplay of inductive and resonance effects of the various substituents. Generally, protons on the quinoline ring system resonate in the aromatic region, typically between 7.0 and 9.0 ppm.
Predicted ¹H NMR Chemical Shifts of 7-Chloro-3-methoxyquinoline
The structure and proton numbering of 7-chloro-3-methoxyquinoline are as follows:
Caption: Structure and proton numbering of 7-chloro-3-methoxyquinoline.
Based on established substituent effects, we can anticipate the following trends in the ¹H NMR spectrum:
-
H-2 and H-4: These protons are on the pyridine ring. The nitrogen atom significantly deshields the adjacent protons. Therefore, H-2 and H-4 are expected to be the most downfield signals. The methoxy group at C-3 will exert a significant influence on both, with a more pronounced effect on the adjacent H-2 and H-4.
-
H-5, H-6, and H-8: These protons are on the benzene ring. The chloro group at C-7 will primarily influence the ortho proton (H-6 and H-8) and the para proton (H-5) through its inductive electron-withdrawing and weak resonance electron-donating effects.
Comparative Analysis with Structurally Related Analogues
To refine our predictions, a comparative analysis with known quinoline derivatives is invaluable. The following table summarizes the experimental ¹H NMR data for several key analogues.
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-8 (ppm) | Other (ppm) | Solvent | Reference |
| 7-Chloroquinoline | 8.85 (dd) | 7.45 (dd) | 8.05 (d) | 7.40 (dd) | 8.00 (d) | - | CDCl₃ | [3] |
| 7-Methoxyquinoline | 8.75 (dd) | 7.30 (dd) | 7.35 (d) | 7.05 (dd) | 7.80 (d) | 3.90 (s, 3H, OCH₃) | CDCl₃ | [4] |
| 4-Chloro-7-methoxyquinoline | 8.60 (d) | - | 7.30 (d) | 7.10 (dd) | 7.90 (d) | 3.95 (s, 3H, OCH₃) | CDCl₃ | [5] |
| 7-Chloro-3-methylquinoline | 8.70 (s) | 7.95 (s) | 8.00 (d) | 7.35 (dd) | 7.90 (d) | 2.50 (s, 3H, CH₃) | CDCl₃ | [6] |
| 4-(p-Bromophenyl)-6-methoxyquinoline | 8.66 (d) | 7.10 (d) | 7.95 (d) | - | 6.98 (d) | 3.66 (s, 3H, OCH₃) | CDCl₃ | [7] |
Analysis of Substituent Effects:
-
Effect of 7-Chloro Group: Comparing 7-chloroquinoline[3] to quinoline (data not shown, but typically has H-7 at ~7.8 ppm), the chloro group causes a downfield shift for the ortho protons (H-6 and H-8) and the para proton (H-5).
-
Effect of 3-Methoxy Group: The methoxy group is an electron-donating group through resonance. In 4-(p-bromophenyl)-6-methoxyquinoline, the methoxy group at C-6 strongly shields the ortho proton H-5.[7] A similar, though less pronounced, shielding effect is expected from the 3-methoxy group on the protons of the pyridine ring in our target molecule.
-
Combined Effects in 7-Chloro-3-methoxyquinoline:
-
H-2 and H-4: The presence of the electron-donating methoxy group at C-3 is expected to shield these protons relative to the unsubstituted quinoline.
-
H-5, H-6, and H-8: The chemical shifts of these protons will be primarily dictated by the 7-chloro substituent, leading to a downfield shift compared to 7-methoxyquinoline.[4]
-
Based on this analysis, the predicted ¹H NMR chemical shifts for 7-chloro-3-methoxyquinoline in CDCl₃ are expected to be in the following approximate ranges:
-
H-2: 8.6 - 8.8 ppm (singlet or narrow doublet)
-
H-4: 7.3 - 7.5 ppm (singlet or narrow doublet)
-
H-5: 7.9 - 8.1 ppm (doublet)
-
H-6: 7.3 - 7.5 ppm (doublet of doublets)
-
H-8: 7.8 - 8.0 ppm (doublet)
-
-OCH₃: 3.9 - 4.1 ppm (singlet)
Experimental Protocol for ¹H NMR Acquisition
To validate these predictions and obtain definitive structural confirmation, the following experimental protocol is recommended.
Objective: To acquire a high-resolution ¹H NMR spectrum of 7-chloro-3-methoxyquinoline.
Materials and Equipment:
-
7-chloro-3-methoxyquinoline sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
NMR spectrometer (300 MHz or higher)
Workflow Diagram:
Caption: Workflow for acquiring the ¹H NMR spectrum of 7-chloro-3-methoxyquinoline.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 7-chloro-3-methoxyquinoline and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.[2]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. The instrument's software is then used to "lock" onto the deuterium signal of the CDCl₃ and "shim" the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks.
-
Data Acquisition: Set up the ¹H NMR experiment. A standard pulse sequence is typically sufficient. The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Data Processing: Once the acquisition is complete, the raw data (Free Induction Decay or FID) is processed. This involves a Fourier transform to convert the time-domain data into the frequency domain, followed by phase correction and baseline correction to produce a clean, interpretable spectrum.
-
Spectral Analysis: The processed spectrum is then analyzed. The chemical shifts of the signals are referenced to the TMS peak at 0 ppm. The integration of each signal is determined to ascertain the relative number of protons it represents. Finally, the signals are assigned to the specific protons in the molecule based on their chemical shift, multiplicity (splitting pattern), and coupling constants, in conjunction with the comparative data presented in this guide.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the ¹H NMR chemical shifts of 7-chloro-3-methoxyquinoline. By leveraging a comparative analysis of structurally related analogues and a clear understanding of substituent effects, researchers can confidently approach the structural elucidation of this important quinoline derivative. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data, ensuring the integrity and accuracy of research findings in the dynamic field of drug discovery and development.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information For: ... Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-7-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-3-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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- 7. rsc.org [rsc.org]
A Comparative Guide to the UV-Vis Absorption Maxima of 3-Substituted Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption maxima (λmax) of a series of 3-substituted quinoline derivatives. Understanding the electronic absorption properties of these compounds is crucial for their application in various fields, including medicinal chemistry, materials science, and photocatalysis. This document offers a comparative analysis supported by experimental data, outlines a detailed protocol for UV-Vis spectral acquisition, and explains the underlying electronic principles governing the observed spectral shifts.
Introduction: The Quinoline Scaffold and its Spectroscopic Signature
The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery and materials science. Its extended π-electron system gives rise to characteristic UV-Vis absorption spectra, typically exhibiting multiple bands corresponding to various electronic transitions. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinoline ring. Substitution at the 3-position directly influences the electron density distribution within the π-system, leading to predictable shifts in the absorption maxima. This guide focuses on comparing the effects of common electron-donating and electron-withdrawing groups at this position.
Comparative Analysis of λmax for 3-Substituted Quinolines
The UV-Vis absorption maxima of 3-substituted quinoline derivatives are influenced by the electronic nature of the substituent. Electron-donating groups (EDGs) tend to cause a bathochromic shift (shift to longer wavelengths), while electron-withdrawing groups (EWGs) typically result in a hypsochromic shift (shift to shorter wavelengths) or a more complex spectral change depending on the specific transition.
Below is a compilation of experimental λmax values for a series of 3-substituted quinolines, providing a clear comparison of their absorption properties. Please note that the solvent can significantly impact the λmax; therefore, data presented here is primarily from studies conducted in ethanol or dichloromethane for consistency.
| Substituent at 3-Position | Chemical Name | λmax (nm) | Solvent |
| -H | Quinoline | ~278, 313 | Ethanol |
| -CH₃ | 3-Methylquinoline | ~278, 315 | Ethanol |
| -Br | 3-Bromoquinoline | ~279, 318 | Dichloromethane |
| -NH₂ | 3-Aminoquinoline | ~274, 344 | Dichloromethane[1] |
| -NO₂ | 3-Nitroquinoline | ~255, 330 | Ethanol |
| -CN | 3-Quinolinecarbonitrile | ~275, 320 | Acetonitrile |
Observations:
-
3-Methylquinoline: The methyl group, being a weak electron-donating group, causes a slight bathochromic shift compared to the parent quinoline.
-
3-Bromoquinoline: The bromo substituent, with its inductive electron-withdrawing and resonance electron-donating effects, results in a minor bathochromic shift.
-
3-Aminoquinoline: The amino group is a strong electron-donating group through resonance. This leads to a significant bathochromic shift of the longer wavelength band to 344 nm in dichloromethane, indicating a decrease in the energy gap for the corresponding electronic transition.[1]
-
3-Nitroquinoline: The nitro group is a strong electron-withdrawing group. Its presence causes a hypsochromic shift of the primary absorption band and a bathochromic shift of the longer wavelength band, reflecting a more complex influence on the different electronic transitions within the molecule.
-
3-Quinolinecarbonitrile: The cyano group is an electron-withdrawing group, leading to a slight bathochromic shift in the longer wavelength band.
The "Why": Understanding Electronic Transitions and Substituent Effects
The UV-Vis absorption of quinoline and its derivatives arises from the promotion of electrons from occupied molecular orbitals (MOs) to unoccupied MOs.[2] The most relevant transitions are typically π → π* and n → π*.[1]
-
π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally intense and are responsible for the strong absorption bands in the UV region for aromatic compounds. In quinoline, multiple π → π* transitions contribute to its complex spectrum.
-
n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital. These are typically less intense than π → π* transitions.[1]
Substituents at the 3-position alter the energy levels of the frontier molecular orbitals (HOMO and LUMO).
-
Electron-Donating Groups (e.g., -NH₂): These groups increase the energy of the HOMO more than the LUMO, leading to a smaller HOMO-LUMO gap and a bathochromic shift (red shift) in the λmax.
-
Electron-Withdrawing Groups (e.g., -NO₂): These groups lower the energy of both the HOMO and LUMO, but often have a more pronounced effect on the LUMO. This can lead to either a hypsochromic (blue shift) or bathochromic shift depending on the specific transition and the interplay of inductive and resonance effects.
Experimental Protocol: Acquiring UV-Vis Absorption Spectra
This section provides a standardized, self-validating protocol for obtaining the UV-Vis absorption spectrum of a 3-substituted quinoline derivative.
Materials:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
3-Substituted quinoline derivative sample
Step-by-Step Methodology:
-
Solution Preparation:
-
Accurately weigh a small amount of the 3-substituted quinoline derivative.
-
Prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M) in the chosen spectroscopic grade solvent. The choice of solvent is critical as it can influence the λmax.[2]
-
From the stock solution, prepare a dilute working solution (e.g., 1 x 10⁻⁵ M) in the same solvent. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.).
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Set the desired wavelength range for the scan (e.g., 200-600 nm).[3]
-
Fill a clean quartz cuvette with the spectroscopic grade solvent to be used as a reference (blank).
-
Place the reference cuvette in the corresponding holder in the spectrophotometer.
-
Perform a baseline correction or "auto zero" to subtract the absorbance of the solvent and the cuvette.
-
-
Sample Measurement:
-
Rinse a second quartz cuvette with a small amount of the sample solution and then fill it.
-
Carefully wipe the optical surfaces of the cuvette to remove any fingerprints or residues.
-
Place the sample cuvette in the sample holder of the spectrophotometer.
-
Initiate the scan to record the absorption spectrum.
-
-
Data Analysis:
-
The resulting spectrum will plot absorbance versus wavelength.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Record the λmax values and the corresponding absorbance.
-
Workflow Diagram:
Caption: A general workflow for acquiring the UV-Vis absorption spectrum of a 3-substituted quinoline derivative.
Conclusion
The UV-Vis absorption maxima of 3-substituted quinoline derivatives are highly dependent on the electronic properties of the substituent at the 3-position. This guide provides a comparative overview of these effects, demonstrating the predictable shifts in λmax with varying substituents. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data. By understanding the relationship between molecular structure and spectroscopic properties, researchers can better design and characterize novel quinoline-based compounds for a wide range of applications.
References
-
SciELO. (2025, December 18). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). a UV-Vis absorption of aminoquinoline 3 in various solvents. b Solvatochromism shown by emission of compound 3 under UV-lamp (365 nm). Retrieved from [Link]
-
PubMed. (2011). Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Retrieved from [Link]
-
MDPI. (2024, February 29). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Retrieved from [Link]
-
IUCr Journals. (2022, October 17). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline– benzimidazole hybrids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]
-
IUCrData. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Retrieved from [Link]
-
PMC. (2024, September 24). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible spectrum of Br 3 À . (Figure is provided in color online.). Retrieved from [Link]
-
ResearchGate. (n.d.). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral.... Retrieved from [Link]
-
PMC. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) UV‐Vis absorption and (B) emission spectra of the three.... Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of compounds 1-3. a) Theoretical and b).... Retrieved from [Link]
-
ACS Publications. (2025, April 22). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. Retrieved from [Link]
-
Research Square. (2022, January 3). Optical Characterization of Quinoline Yellow Fluorochemosensors for Analyzing Its Photonics Applications With Synthesized Nano Particles. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). explaining uv-visible absorption spectra of halogens spectrum of fluorine chlorine bromine .... Retrieved from [Link]
-
JPC-A. (2018). VUV Absorption Spectra of Gas-Phase Quinoline in the 3.5-10.7 eV Photon Energy Range. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
